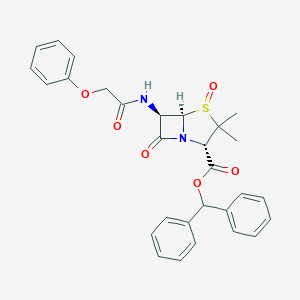

Benzhydryl penicillin V sulfoxide, (R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

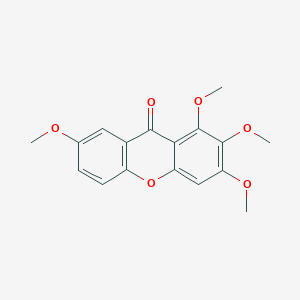

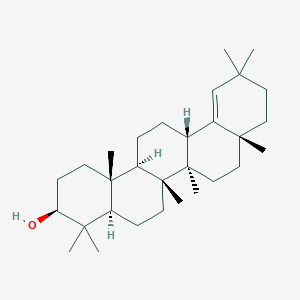

Benzhydryl penicillin V sulfoxide, (R)-, commonly known as BPO, is a type of antibiotic that belongs to the penicillin family. It is a semi-synthetic derivative of penicillin and is used to treat a wide range of bacterial infections. BPO is an important drug in the field of medicine, and its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are crucial areas of study.

Mechanism Of Action

BPO works by inhibiting the bacterial cell wall synthesis, which is an essential step in bacterial growth and replication. It binds to the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan molecules in the bacterial cell wall. This results in the weakening of the cell wall, leading to bacterial lysis and death.

Biochemical And Physiological Effects

BPO has been shown to have a broad spectrum of activity against various bacterial strains. It is well-absorbed orally and has a long half-life, which allows for less frequent dosing. BPO is primarily eliminated through the kidneys and is generally well-tolerated by patients. However, like all antibiotics, BPO can cause adverse effects such as gastrointestinal disturbances, allergic reactions, and the development of antibiotic resistance.

Advantages And Limitations For Lab Experiments

BPO is a useful tool in laboratory experiments due to its antibacterial properties. It is commonly used to isolate and culture bacteria, as well as to study the effects of antibiotics on bacterial growth. However, its use is limited due to the development of resistance, and alternative antibiotics may be required for certain experiments.

Future Directions

There are several potential future directions for the study of BPO. One area of interest is the development of new analogs with improved antibacterial activity and reduced toxicity. Another area of research is the investigation of BPO's potential as an anti-cancer agent, as it has been shown to have cytotoxic effects on some cancer cell lines. Additionally, the use of BPO in combination with other antibiotics or drugs may enhance its effectiveness against resistant bacterial strains.

Conclusion:

In conclusion, BPO is an important antibiotic with a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are crucial areas of study. Further research is needed to fully understand the potential of BPO as an antibacterial and anti-cancer agent, as well as to develop new analogs with improved properties.

Synthesis Methods

BPO is synthesized by the reaction of penicillin V with benzhydryl bromide in the presence of a base. The reaction yields a mixture of diastereomers, which are then separated by chromatography. The (R)-enantiomer is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

BPO has been extensively studied for its antibacterial properties and is used to treat infections caused by gram-positive bacteria. It is also effective against some gram-negative bacteria, but its use is limited due to the development of resistance. BPO has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.

properties

CAS RN |

10209-09-3 |

|---|---|

Product Name |

Benzhydryl penicillin V sulfoxide, (R)- |

Molecular Formula |

C29H28N2O6S |

Molecular Weight |

532.6 g/mol |

IUPAC Name |

benzhydryl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C29H28N2O6S/c1-29(2)25(28(34)37-24(19-12-6-3-7-13-19)20-14-8-4-9-15-20)31-26(33)23(27(31)38(29)35)30-22(32)18-36-21-16-10-5-11-17-21/h3-17,23-25,27H,18H2,1-2H3,(H,30,32)/t23-,25+,27-,38?/m1/s1 |

InChI Key |

LCRVLXSXMGVJHV-KWNWCNBBSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1=O)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |

SMILES |

CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |

Canonical SMILES |

CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |

Other CAS RN |

64312-86-3 37591-67-6 10209-09-3 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)

![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)